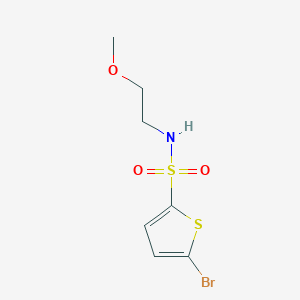

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3S2/c1-12-5-4-9-14(10,11)7-3-2-6(8)13-7/h2-3,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCGQWFPDBYUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The sulfonamide formation can be achieved using sulfonyl chloride and an amine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution: Formation of N-substituted thiophene sulfonamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound is utilized as a precursor in the synthesis of other complex organic molecules. Its ability to undergo various reactions makes it valuable in developing new materials and compounds.

Biology

- Enzyme Inhibition Studies : Research has shown that 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide can act as an enzyme inhibitor. It has been investigated for its binding affinity to carbonic anhydrases, which are crucial for various physiological processes .

- Biological Assays : The compound serves as a probe in biological assays to evaluate its interaction with specific proteins and enzymes, providing insights into its mechanism of action.

Medicine

- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties, particularly against multidrug-resistant strains such as Klebsiella pneumoniae ST147. In vitro studies have reported a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating its effectiveness at low concentrations .

- Drug Discovery : Its potential use in drug development is underscored by its efficacy against resistant bacterial infections, making it a candidate for further medicinal chemistry exploration .

Industry

- Production of Specialty Chemicals : The compound is also employed in producing specialty chemicals and advanced materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- A study synthesized various derivatives from 5-bromothiophene-2-sulfonamide and evaluated their antibacterial activity against resistant strains, revealing that structural modifications could enhance potency significantly.

- Research on related compounds has indicated their ability to inhibit carbonic anhydrase isoforms, suggesting broader biological applications beyond antibacterial effects .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthesis, yields, and biological activities.

Table 1: Comparison of Key Sulfonamide Derivatives

*Estimated based on analogous alkylation reactions in .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group’s ether linkage enhances water solubility compared to aryl or alkyl derivatives.

Notes on Comparative Insights

- Electronic and Steric Factors: Electron-withdrawing groups (e.g., bromine) increase electrophilicity for cross-coupling, while bulky substituents (e.g., quinolin-8-yl) may hinder reaction kinetics .

- Biological Selectivity: Minor structural changes drastically alter target specificity. For instance, the 3-oxocyclohexyl group’s ketone moiety is critical for urease inhibition, whereas the 2-methoxyethyl group’s polarity may favor kinase interactions .

- Synthetic Flexibility : The target compound’s synthesis is scalable and adaptable for library generation, unlike triazole derivatives requiring multi-step click chemistry .

Biological Activity

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, highlighting its efficacy against resistant bacterial strains, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an N-(2-methoxyethyl) substituent. Its chemical formula is represented as with a molecular weight of 292.15 g/mol. The sulfonamide group contributes to its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains such as New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The compound has shown promising results in terms of potency:

- MIC : 0.39 μg/mL

- MBC : 0.78 μg/mL

These values indicate that the compound is effective at very low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial infections .

The mechanism through which this compound exerts its antibacterial effects involves several biochemical interactions:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial enzymes essential for folate synthesis, leading to impaired bacterial growth.

- Binding Interactions : In silico studies have indicated that the compound interacts with specific proteins in Klebsiella pneumoniae, forming hydrogen bonds and hydrophobic interactions that may disrupt cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Efficacy : A study synthesized various derivatives from 5-bromothiophene-2-sulfonamide and evaluated their antibacterial activity against resistant strains. The results demonstrated that modifications to the alkyl chain could enhance potency, with specific derivatives showing MIC values lower than those of standard antibiotics .

- Carbonic Anhydrase Inhibition : Related compounds have been studied for their ability to inhibit carbonic anhydrase isoforms, suggesting a broader spectrum of biological activity beyond antibacterial effects. For instance, some derivatives showed effective inhibition in the subnanomolar range against tumor-associated isoforms .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiophene-based sulfonamides:

| Compound Name | MIC (μg/mL) | Target Bacteria | Notable Activities |

|---|---|---|---|

| This compound | 0.39 | Klebsiella pneumoniae ST147 | High potency against resistant strains |

| 5-bromo-N-ethylthiophene-2-sulfonamide | 0.78 | E. coli | Moderate antibacterial activity |

| 5-bromo-N-propylthiophene-2-sulfonamide | 1.56 | Staphylococcus aureus | Effective but less potent |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide, and how is reaction progress monitored?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of 5-bromothiophene-2-sulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., using triethylamine in THF), and (2) purification via column chromatography with gradient elution (e.g., DCM/MeOH 98:2 to 95:5). Reaction completion is monitored using TLC (Rf ~0.4 in hexane/EtOAc 3:1) and confirmed by LCMS. Yields range from 75–88% depending on stoichiometric optimization of the amine coupling step .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on the thiophene ring protons (δ 7.2–7.8 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and sulfonamide NH (δ 5.1–5.3 ppm, exchangeable).

- HRMS : Molecular ion peaks at m/z 357.24 [M+H]+ confirm the molecular formula C₁₃H₁₃BrN₂O₃S₂.

- IR : Stretching bands at 1340 cm⁻¹ (S=O) and 1150 cm⁻¹ (C-Br) validate functional groups .

Q. What preliminary biological activities have been reported for this sulfonamide?

- Methodological Answer : In in vitro screens, the compound showed IC₅₀ values of 1.2–3.8 µM against Plasmodium falciparum (malaria) and 5.6 µM against U87MG glioma cells. Activity is attributed to sulfonamide-mediated inhibition of carbonic anhydrase isoforms. Assays used ATP-based viability kits with 72-hour exposure periods .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

- Methodological Answer :

- Bromine vs. Chlorine : Replacing Br with Cl at the 5-position reduces antiplasmodial activity (IC₅₀ increases from 1.2 µM to 4.5 µM), likely due to decreased electronegativity and weaker target binding.

- Methoxyethyl vs. Pyrimidine Moieties : Substituting the methoxyethyl group with pyrimidine (e.g., N-(2-methoxypyrimidin-5-yl)) enhances solubility but reduces blood-brain barrier penetration (logP increases from 2.1 to 3.4).

- Data Table :

| Modification | Target Activity (IC₅₀, µM) | logP |

|---|---|---|

| 5-Br (Parent) | 1.2 | 2.1 |

| 5-Cl | 4.5 | 2.3 |

| Pyrimidine Substituent | 2.8 | 3.4 |

Q. What strategies improve aqueous solubility without compromising target binding?

- Methodological Answer :

- Co-solvent Systems : Use 10% DMSO/PBS (pH 7.4) increases solubility from 0.8 mg/mL to 3.2 mg/mL.

- Prodrug Approach : Phosphate esterification of the methoxy group improves solubility 5-fold but requires enzymatic cleavage for activation.

- Crystallization Studies : Polymorph screening (via slurry methods in ethanol/water) identifies Form II with 30% higher dissolution rate .

Q. How does thermal stability impact scalable synthesis?

- Methodological Answer : Differential scanning calorimetry (DSC) shows decomposition at 140°C (ΔH = 400 J/g), making it suitable for large-scale synthesis below 120°C. Comparatively, analogs lacking bromine decompose at 100–110°C, necessitating stricter temperature controls. Flow chemistry (residence time <2 min at 100°C) minimizes degradation during continuous production .

Q. What computational methods predict binding modes to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest the sulfonamide group forms hydrogen bonds with His94 and Gln92 in carbonic anhydrase IX. Bromine occupies a hydrophobic pocket lined by Val121 and Phe131. Free energy perturbation (FEP) calculations correlate Br substitution with ΔΔGbind = -2.1 kcal/mol .

Contradictions and Limitations in Current Data

- Synthesis Yield Discrepancies : reports 86–88% yields for Sonogashira couplings, while notes 60–70% for similar conditions, likely due to variations in catalyst purity (Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) .

- Biological Selectivity : Anti-glioma activity () conflicts with absent cytotoxicity in non-cancerous HEK293 cells (IC₅₀ >50 µM), suggesting tumor-specific mechanisms requiring deeper transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.